Field: Organic Chemistry
Application: 4-(4-Methoxyphenoxy)aniline is used as a precursor in the synthesis of various organic compounds.
Method: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Typically, this would involve reactions under controlled conditions with other reagents.
Results: The outcome is the production of a variety of organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular experiment.
Field: Pharmaceutical Research
Application: 4-(4-Methoxyphenoxy)aniline is used in the development of anti-inflammatory and analgesic drugs.
Method: This typically involves the synthesis of drug compounds followed by in vitro and in vivo testing for anti-inflammatory and analgesic effects.
Results: The specific results would depend on the particular drug compound being developed and tested.
Field: Biochemistry
Application: 4-(4-Methoxyphenoxy)aniline is used as a biological probe for studying protein-ligand interactions.
Method: This typically involves the use of techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to study the interaction between the probe and the protein of interest.
Results: The results can provide insights into the structure and function of the protein, as well as the nature of its interaction with the ligand.
Field: Medicinal Chemistry
Application: 4-(4-Methoxyphenoxy)aniline can be used in the synthesis of quinazolinone derivatives.
Method: This typically involves the reaction of 4-(4-Methoxyphenoxy)aniline with other reagents under controlled conditions to form the quinazolinone ring system.
Results: The synthesized quinazolinone derivatives can be further tested for various biological activities.
Application: 4-(4-Methoxyphenoxy)aniline can be used in the synthesis of thiadiazol derivatives.
Method: This typically involves the reaction of 4-(4-Methoxyphenoxy)aniline with other reagents under controlled conditions to form the thiadiazol ring system.
Results: The synthesized thiadiazol derivatives can be further tested for various biological activities.
4-(4-Methoxyphenoxy)aniline, also known as 4-(4-Methoxyphenoxy)aniline hydrochloride, is an organic compound with the molecular formula CHNO. It features a phenyl ring substituted with a methoxy group and an aniline moiety, making it a member of the phenolic amine class. This compound is characterized by its structural formula, which includes a methoxyphenoxy group attached to an aniline base, contributing to its unique chemical properties and potential applications in various fields.
Research indicates that 4-(4-Methoxyphenoxy)aniline exhibits notable biological activities:
Several synthesis methods have been reported for 4-(4-Methoxyphenoxy)aniline:
The applications of 4-(4-Methoxyphenoxy)aniline span various domains:
Interaction studies involving 4-(4-Methoxyphenoxy)aniline focus on its reactivity with other compounds:
Several compounds share structural similarities with 4-(4-Methoxyphenoxy)aniline. Here are some notable examples:
Compound Name | Structural Features |
---|---|
3-(4-Methoxyphenoxy)aniline | Similar phenolic structure but different positioning of methoxy group |
N-(4-Methoxybenzylidene)-4-methoxyaniline | Contains both methoxy and benzylidene groups, altering reactivity |
2-(4-Methoxyphenyl)aniline | Similar amine structure but lacks the phenoxy linkage |
The uniqueness of 4-(4-Methoxyphenoxy)aniline lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity. The combination of a methoxy group with an aniline structure provides distinctive properties not found in similar compounds.
Irritant;Health Hazard